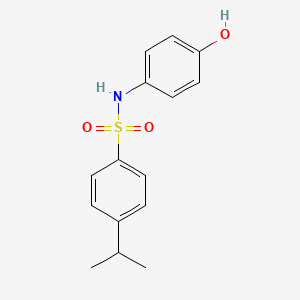

![molecular formula C20H25N7O B5554202 N,N-二甲基-N'-({5-[(3-苯基-1H-吡唑-4-基)甲基]-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-2-基}甲基)脲](/img/structure/B5554202.png)

N,N-二甲基-N'-({5-[(3-苯基-1H-吡唑-4-基)甲基]-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-2-基}甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with structures related to N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea involves intricate organic synthesis techniques. These often include steps like Schiff base formation, cyclization, and functional group transformations. For instance, the synthesis of pyrazole derivatives often employs reactions between hydrazines and diketones or ketoesters in the presence of catalysts like urea (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, which reveals details about the arrangement of atoms within a molecule. For example, the structure determination of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives highlights the planarity and potential for intramolecular hydrogen bonding, critical for understanding the molecule's reactivity and interaction capabilities (Xie Xian-ye, 2007).

Chemical Reactions and Properties

Compounds of this nature typically exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, potential for forming heterocyclic structures, and engagement in substitution reactions depending on the presence of functional groups. The thermolysis and photolysis of pyrazole derivatives, for instance, can lead to the formation of new pyrazolo[3,4-d]pyrimidines, showcasing the chemical versatility of the pyrazole moiety (Yoneda et al., 1975).

科学研究应用

晶体结构分析

具有复杂结构的化合物,包括与所查询化合物类似的化合物,通常会对其晶体结构进行研究。这些分析可以深入了解分子构型、键合相互作用和形成特定分子结构的可能性。例如,磺酰脲类除草剂阿辛磺草酮的晶体结构揭示了氢键、弱相互作用和空间排列如何影响其稳定性和反应性 (Jeon 等人,2015)。

流变学和凝胶化特性

通过操作小分子来影响材料的物理特性,例如流变学和凝胶化,证明了尿素衍生物在材料科学中的实用性。例如,某些尿素化合物可以形成水凝胶,其特性可以通过阴离子相互作用进行调节,在药物输送和组织工程中具有潜在的应用 (Lloyd 和 Steed,2011)。

抗菌和抗癌活性

尿素衍生物的结构特征使其能够与生物靶点相互作用,从而产生抗菌和抗癌活性。例如,含有磺酰胺部分的新型杂环化合物已显示出作为抗菌剂的潜力 (Azab 等人,2013)。类似地,吡唑并[3,4-d]嘧啶-4-酮衍生物因其抗癌潜力而被探索,一些化合物对人乳腺腺癌细胞系表现出抑制活性 (Abdellatif 等人,2014)。

缓蚀

尿素衍生物还可以在保护材料方面发挥作用,例如抑制酸性环境中钢的腐蚀。这种应用在材料寿命和完整性至关重要的行业中至关重要 (Emregül 和 Hayvalı,2006)。

食品中的风味增强

在食品科学中,尿素在美拉德反应期间与其他化合物的相互作用可以影响风味的产生。此应用突出了该化合物在改善食品感官属性中的作用 (Chen 等人,2000)。

属性

IUPAC Name |

1,1-dimethyl-3-[[5-[(5-phenyl-1H-pyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-25(2)20(28)21-12-17-10-18-14-26(8-9-27(18)24-17)13-16-11-22-23-19(16)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,21,28)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKWVRKSANROOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC1=NN2CCN(CC2=C1)CC3=C(NN=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dimethyl-3-[[5-[(5-phenyl-1H-pyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)